- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
Cas no 934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid)
![5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid structure](https://fr.kuujia.com/scimg/cas/934542-76-4x500.png)
934542-76-4 structure
Nom du produit:5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
Numéro CAS:934542-76-4
Le MF:C22H20N2O4S
Mégawatts:408.470204353333
MDL:MFCD32876807
CID:1981056
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 5-[3-(Ethylsulfonyl)phenyl]-4,8-dimethyl-9H-pyrido[2,3-b]indole-7 -carboxylic acid
- SureCN725001
- 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylicacid
- 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol
- 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
- PubChem23332
- SBB101218
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide
- 5-[3-(diethylaminomethyl)-1-octyl-1H-indol-5-yl]pyrimidin-2-amine
- CTK3I6433
- 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadizole
- 5-(3-diethylaminomethyl-1-octyl-1H-indol-5-yl)pyrimidin-2-ylamine
- 5-(3-(ETHYLSULFONYL)PHENYL)-4,8-DIMETHYL-9H-PYRIDO[2,3-B]INDOLE-7-CARBOXYLIC ACID
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (ACI)
- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
-
- MDL: MFCD32876807
- Piscine à noyau: 1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(9-15)17-10-16(22(25)26)13(3)20-19(17)18-8-12(2)11-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)
- La clé Inchi: GYVKQSOJRVOTQA-UHFFFAOYSA-N
- Sourire: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 4
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334204-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 250mg |
$1609 | 2021-08-18 | |
ChemScence | CS-M1277-100mg |
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 100mg |
$495.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2024-07-19 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-25 | |
Chemenu | CM334204-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 100mg |
$901 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057531-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 250mg |
¥21600.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61610-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 100mg |
¥8032.0 | 2023-09-07 | |
Chemenu | CM334204-5g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 5g |
$171 | 2021-08-18 | |
Chemenu | CM334204-1g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 1g |
$3229 | 2022-06-09 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-19 |
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Référence
- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 120 °C
Référence
- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase InhibitorJournal of Organic Chemistry, 2015, 80(3), 1564-1568,
Méthode de production 4
Conditions de réaction
Référence
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Dimethylacetamide , Water ; 3.5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
Référence
- Preparation of α-carbolines via palladium-catalyzed cyclization of diarylamines., World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 2 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
Référence
- Integrated Pd-catalyzed cross-coupling strategies for furnishing α-carbolinesTetrahedron, 2017, 73(40), 5946-5958,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
Référence
- Preparation of pyridoindoles as kinase inhibitors, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt; cooled
Référence
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Raw materials
- (3-(ethylsulfonyl)phenyl)boronic acid
- 9H-Pyrido[2,3-b]indole-7-carboxylic acid, 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-, methyl ester
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preparation Products
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Littérature connexe
-
Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid) Produits connexes
- 2548984-53-6(N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)cyclopropanesulfonamide)
- 2137637-19-3(4-(4-formyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid)
- 2452291-50-6(benzyl N-(4-bromo-5-fluoro-2-hydroxyphenyl)carbamate)
- 193629-30-0(tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate)
- 1864059-71-1(1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride)
- 2877651-49-3(N-Cyclobutyl-9-(2-methoxyethyl)-9H-purin-6-amine)
- 1210048-48-8(1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine)
- 1592489-89-8(CID 116092259)
- 1028339-26-5(tert-butyl 4-(2-cyano-4-fluorophenyl)piperazine-1-carboxylate)
- 1806802-40-3(2,4-Dibromo-3-(difluoromethyl)pyridine-6-acetic acid)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot
